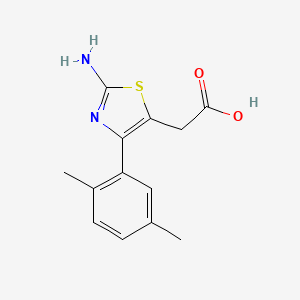
(2-Amino-4-(2,5-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-4-(2,5-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(2,5-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the reaction of 2,5-dimethylbenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product. The reaction conditions often involve the use of catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key steps include the precise control of reaction parameters, the use of high-purity starting materials, and advanced purification techniques such as crystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
(2-Amino-4-(2,5-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups into the molecule .
科学的研究の応用
(2-Amino-4-(2,5-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory treatments.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings
作用機序
The mechanism of action of (2-Amino-4-(2,5-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
類似化合物との比較
Similar Compounds
2-Amino-4,5-dimethylphenol: This compound shares a similar aromatic structure but lacks the thiazole ring and acetic acid moiety.
2-Amino-1,3-thiazole: This compound contains the thiazole ring but lacks the dimethylphenyl and acetic acid groups.
4-Amino-2,5-dimethylphenol: Similar to 2-Amino-4,5-dimethylphenol but with a different substitution pattern on the aromatic ring
Uniqueness
What sets (2-Amino-4-(2,5-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid apart from these similar compounds is its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C13H14N2O2S |
|---|---|
分子量 |
262.33 g/mol |
IUPAC名 |
2-[2-amino-4-(2,5-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H14N2O2S/c1-7-3-4-8(2)9(5-7)12-10(6-11(16)17)18-13(14)15-12/h3-5H,6H2,1-2H3,(H2,14,15)(H,16,17) |
InChIキー |
XOWZSVVXEDTMBU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















